Cas no 1149752-66-8 (Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate)

Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-bromo-5-(hydroxymethyl)benzoate
- VVXBARFWBGGFJQ-UHFFFAOYSA-N
- Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate
-
- インチ: 1S/C12H15BrO3/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-6,14H,7H2,1-3H3
- InChIKey: VVXBARFWBGGFJQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CO)C=C(C=1)C(=O)OC(C)(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 247
- トポロジー分子極性表面積: 46.5
Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12005791-0.25g |
tert-butyl 3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 0.25g |
$216.0 | 2023-06-08 | |
Enamine | EN300-12005791-5000mg |
tert-butyl 3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95.0% | 5000mg |
$1530.0 | 2023-10-03 | |
Aaron | AR028UD6-500mg |
tert-butyl3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 500mg |
$585.00 | 2025-02-17 | |
Aaron | AR028UD6-2.5g |
tert-butyl3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 2.5g |
$1447.00 | 2025-02-17 | |
Aaron | AR028UD6-10g |
tert-butyl3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 10g |
$3145.00 | 2023-12-16 | |
Enamine | EN300-12005791-0.5g |
tert-butyl 3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 0.5g |
$407.0 | 2023-06-08 | |
1PlusChem | 1P028U4U-5g |
tert-butyl3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 5g |
$1953.00 | 2023-12-26 | |
Aaron | AR028UD6-1g |
tert-butyl3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 1g |
$751.00 | 2025-02-17 | |
1PlusChem | 1P028U4U-50mg |
tert-butyl3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95% | 50mg |
$182.00 | 2023-12-26 | |
Enamine | EN300-12005791-100mg |
tert-butyl 3-bromo-5-(hydroxymethyl)benzoate |
1149752-66-8 | 95.0% | 100mg |
$152.0 | 2023-10-03 |
Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate 関連文献
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Tert-butyl 3-bromo-5-(hydroxymethyl)benzoateに関する追加情報
Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (CAS No. 1149752-66-8): A Versatile Intermediate in Modern Chemical Synthesis and Pharmaceutical Research
Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate, identified by its CAS number 1149752-66-8, is a significant compound in the realm of organic synthesis and pharmaceutical development. This benzoate derivative features a brominated aromatic ring and a hydroxymethyl substituent, making it a valuable intermediate for constructing complex molecular architectures. Its unique structural attributes have garnered attention in recent years, particularly for its role in the synthesis of bioactive molecules and functional materials.
The< strong>tert-butyl group attached to the benzoate core enhances the compound's stability and reactivity, facilitating various chemical transformations. This characteristic is particularly useful in multi-step synthetic routes where regioselectivity and functional group tolerance are critical. The presence of both bromine and hydroxymethyl functionalities allows for diverse modifications, including cross-coupling reactions, etherification, and reduction processes, which are pivotal in drug discovery and material science.
In pharmaceutical research, Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate has been employed as a precursor in the development of novel therapeutic agents. Its benzoate moiety is a common pharmacophore found in many drugs, contributing to their biological activity. Recent studies have highlighted its utility in synthesizing inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups, which can modulate drug efficacy and selectivity.
Moreover, the< strong>hydroxymethyl group provides opportunities for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, it can be oxidized to form aldehydes or ketones, or undergo etherification to create glycosidic linkages commonly found in natural products. These transformations are essential for constructing complex scaffolds that mimic biological targets or exhibit unique material properties.
The compound's relevance extends beyond pharmaceuticals into the realm of materials science. Functionalized benzoates are widely used in polymer chemistry due to their ability to enhance thermal stability and mechanical strength. The< strong>Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate derivative can be incorporated into polymer backbones through esterification reactions, leading to materials with improved performance characteristics. Additionally, its aromatic structure makes it a candidate for liquid crystals and organic semiconductors, where precise molecular arrangement is crucial for functionality.
Recent advancements in synthetic methodologies have further underscored the importance of Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate. Transition-metal-catalyzed reactions, particularly those involving palladium and copper catalysts, have enabled efficient derivatization of this compound. For example, Buchwald-Hartwig amination has been utilized to introduce arylamines at the brominated position, expanding the library of possible derivatives. These methods align with the growing emphasis on sustainable chemistry, where atom-economical processes are preferred over traditional multi-step synthetic routes.
The compound's role in drug discovery has been particularly notable in recent years due to its versatility as an intermediate. Researchers have leveraged its structural features to develop kinase inhibitors, which are critical targets in oncology research. By modifying the benzoate core or introducing additional functional groups via< strong>tert-butyl 3-bromo-5-(hydroxymethyl)benzoate, scientists have been able to fine-tune binding interactions with protein targets, improving drug potency and reducing off-target effects.
In conclusion, Tert-butyl 3-bromo-5-(hydroxymethyl)benzoate (CAS No. 1149752-66-8) represents a cornerstone in modern chemical synthesis and pharmaceutical innovation. Its unique structural composition enables a wide range of transformations that are invaluable for both medicinal chemistry and materials science. As research continues to evolve, this compound is poised to play an even greater role in developing next-generation therapeutics and advanced materials.
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